Product packaging for Fluorescent brightener 24(Cat. No.:CAS No. 12224-02-1)

Fluorescent brightener 24

Cat. No.: B1674187
CAS No.: 12224-02-1
M. Wt: 1165.0 g/mol
InChI Key: FUFMEQTUGKXEQF-YZNHWISSSA-J
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Description

Overview of Optical Brighteners and Their Significance in Industrial and Academic Contexts

Optical brighteners, also known as fluorescent whitening agents (FWAs), are chemical compounds that absorb light in the invisible ultraviolet (UV) and violet regions of the electromagnetic spectrum (typically 340-370 nm) and re-emit it as visible blue light (typically 420-470 nm). europlas.com.vnwikipedia.org This phenomenon, known as fluorescence, creates a "whitening" effect by counteracting the natural yellowish cast of many materials. wikipedia.orgfineotex.com By emitting more visible light than they absorb, these agents make substrates appear brighter and cleaner. wikipedia.orgtandfonline.com

The significance of optical brighteners spans numerous industrial sectors. europlas.com.vn They are crucial additives in the production of textiles, paper products, plastics, and detergents. europlas.com.vnontosight.aispecialchem.com In the textile industry, they enhance the whiteness and vibrancy of fabrics like cotton, wool, and synthetics. europlas.com.vn The paper industry utilizes them to increase the brightness of paper, a key quality parameter. wikipedia.org In plastics and coatings, they improve the visual appeal and can contribute to product longevity. specialchem.comcymitquimica.com Detergent manufacturers add them to laundry products to make clothes appear cleaner and brighter after washing. wikipedia.org From an academic standpoint, the study of optical brighteners involves principles of photochemistry, materials science, and industrial chemistry. Research focuses on synthesizing new and more effective brighteners, understanding their mechanisms of action, and evaluating their performance on different substrates. techno-preneur.net

Historical Development and Classification of Stilbene-Derived Fluorescent Brighteners

The effort to whiten materials dates back thousands of years, initially relying on bleaching techniques and the addition of blue pigments like smalt to counteract yellowing. tandfonline.com However, these methods often resulted in a grayish appearance due to the absorption of light. The early twentieth century saw the discovery of fluorescent compounds that could achieve a whitening effect without diminishing the emitted light. tandfonline.com These "colorless dyes" laid the groundwork for modern optical brighteners. tandfonline.com

Stilbene (B7821643) derivatives are one of the most common and important classes of fluorescent brighteners. wikipedia.org Their development marked a significant advancement in whitening technology. These compounds are characterized by the presence of a stilbene backbone (1,2-diphenylethylene). The synthesis of stilbene-based brighteners often involves the condensation of 4,4'-diamino-stilbene-2,2'-disulfonic acid with other molecules, such as cyanuric chloride and various amines. techno-preneur.net This modular synthesis allows for the creation of a wide variety of brighteners with different properties tailored to specific applications. Fluorescent Brightener 24 is a prominent member of this class. cymitquimica.commedchemexpress.com

Conceptual Frameworks of Fluorescence in Whitening Phenomena

The whitening effect of fluorescent brighteners is based on the principle of fluorescence. Molecules of these compounds absorb high-energy photons from ultraviolet and violet light, which excites their electrons to a higher energy state. This excited state is unstable, and the electrons quickly return to their ground state, releasing the absorbed energy in the form of lower-energy photons. This re-emitted light falls within the blue region of the visible spectrum.

This emitted blue light compensates for the lack of blue light reflected by a yellowish substrate. The human eye perceives this combination of reflected and emitted light as a brighter, purer white. tandfonline.com The effectiveness of a fluorescent brightener depends on its ability to absorb UV light efficiently and re-emit it with a high quantum yield in the desired blue wavelength range. The specific chemical structure of the brightener, particularly the extent of its conjugated system, determines its absorption and emission characteristics. For stilbene derivatives like this compound, the conjugated stilbene core is crucial for its optical brightening properties.

Chemical Identity and Properties of this compound

Nomenclature and Identification

This compound is identified by several names and codes, which are essential for its recognition in scientific literature and commerce.

IUPAC Name : tetrasodium (B8768297);5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate alfa-chemistry.com

CAS Number : The Chemical Abstracts Service (CAS) registry number for this compound is 12224-02-1. cymitquimica.comcymitquimica.com

Synonyms and Trade Names : This compound is known by various synonyms and trade names, including C.I. This compound, Tinopal 2B, Heliofor P, Kayaphor BSN, and Whitex BB. cymitquimica.comnih.gov

Molecular Structure and Formula

The molecular structure of this compound is complex, featuring a central stilbene core linked to two triazine rings. These rings are further substituted with bis(2-hydroxyethyl)amino and sulfonated aniline (B41778) groups. The presence of four sulfonate groups necessitates four sodium counter-ions, making it a tetrasodium salt. ontosight.ai

The molecular formula of this compound is C₄₀H₄₀N₁₂Na₄O₁₆S₄. alfa-chemistry.com

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application and performance.

PropertyValue
Molecular Weight 1165.04 g/mol medchemexpress.com
Appearance Light yellow powder cymitquimica.comraytopoba.com
Solubility Soluble in water. alfa-chemistry.comfscichem.com It can be dissolved in boiling water and also has good solubility in cold water. fscichem.com
Maximum UV Absorption Wavelength Approximately 350 nm raytopoba.com

Synthesis and Manufacturing Processes

Key Starting Materials and Intermediates

The synthesis of stilbene-based fluorescent brighteners like this compound is a multi-step process. A key starting material is 4,4'-dinitrostilbene-2,2'-disulfonic acid. The synthesis of this intermediate can be achieved using 4-nitrotoluene-2-sulfonic acid. alfa-chemistry.com Another crucial reactant is cyanuric chloride, which serves as a building block for the triazine rings. techno-preneur.net Various amines, such as diethanolamine (B148213) and aniline-m-sulfonic acid, are also essential for the subsequent condensation reactions. techno-preneur.net

General Synthesis Pathway

The general manufacturing process for stilbene-based whitening agents involves a series of condensation reactions. techno-preneur.net

First Condensation : Cyanuric chloride is reacted with 4,4'-diaminostilbene-2,2'-disulfonic acid (which is derived from the reduction of the dinitro precursor). This reaction is typically carried out at a low temperature. techno-preneur.net

Subsequent Condensations : The product from the first step undergoes further condensation reactions with other amines, such as diethanolamine and aniline-m-sulfonic acid. These reactions are generally performed at higher temperatures. techno-preneur.net

Isolation : The final product is isolated from the reaction mixture, often by salting out with pure salt. techno-preneur.net

The entire process is conducted in specialized equipment, including glass-lined or stainless steel reactors, to handle the corrosive nature of the reactants and intermediates. techno-preneur.net

Industrial and Research Applications

Application in the Textile Industry

This compound is extensively used in the textile industry to enhance the whiteness of natural and synthetic fibers. techno-preneur.net It is particularly effective for cellulosic fibers like cotton and viscose. techno-preneur.netfscichem.com The brightener can be applied through exhaustion or padding methods, and it is stable in various bleaching baths, including those containing hypochlorite (B82951) and chlorite. techno-preneur.net Its high affinity for cellulose (B213188) fibers ensures a durable whitening effect. techno-preneur.net

Use in the Paper and Pulp Industry

In the paper and pulp industry, this compound is added to improve the brightness and whiteness of the final paper product. ontosight.ai It can be incorporated into the pulp, applied as a surface coating, or added during the sizing process. fscichem.com This application helps to achieve a higher quality appearance for various paper grades.

Incorporation into Detergents and Cleaning Agents

This compound is a common ingredient in laundry detergents. ontosight.ai During the washing cycle, the brightener deposits onto the fabric, counteracting any yellowing and making the clothes appear brighter and cleaner. wikipedia.org Its good water solubility and stability in the presence of hard water ions (Ca²⁺ and Mg²⁺) make it well-suited for this application. fscichem.com

Role in Plastics and Polymer Manufacturing

The plastics industry also utilizes this compound to impart a whiter and brighter appearance to various polymers. specialchem.comcymitquimica.com It can be added during the polymerization process or incorporated as a masterbatch. This is particularly beneficial for consumer goods and packaging where visual appeal is important. specialchem.com

Analytical Methodologies

Spectroscopic Techniques for Characterization

Spectroscopic methods are fundamental for the characterization of this compound.

UV-Visible Spectroscopy : This technique is used to determine the absorption and emission spectra of the brightener. The maximum UV absorption wavelength is a key parameter for identifying the compound and assessing its potential for fluorescence.

Fluorescence Spectroscopy : This method directly measures the fluorescence emission of the brightener, providing information about its whitening efficiency and the color of the emitted light.

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) Spectroscopy : These techniques are crucial for verifying the chemical structure of the brightener and identifying any impurities that could negatively impact its performance.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are employed to separate this compound from complex matrices and to quantify its concentration.

Thin-Layer Chromatography (TLC) : TLC is a common method for the qualitative analysis and separation of optical brighteners. tandfonline.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for the quantitative analysis of fluorescent brighteners in various products, such as detergents and paper extracts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H40N12Na4O16S4 B1674187 Fluorescent brightener 24 CAS No. 12224-02-1

Properties

IUPAC Name

tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H44N12O16S4.4Na/c53-17-13-51(14-18-54)39-47-35(41-27-3-1-5-31(21-27)69(57,58)59)45-37(49-39)43-29-11-9-25(33(23-29)71(63,64)65)7-8-26-10-12-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(15-19-55)16-20-56)42-28-4-2-6-32(22-28)70(60,61)62;;;;/h1-12,21-24,53-56H,13-20H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;/q;4*+1/p-4/b8-7+;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFMEQTUGKXEQF-YZNHWISSSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H40N12Na4O16S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1165.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12224-02-1, 12768-91-1
Record name Fungiqual
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, sodium salt (1:4)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetrasodium 4,4'-bis[[4-[bis(2-hydroxyethyl)amino]-6-[(3-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name C.I. Fluorescent Brightener 87
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Record name FLUORESCENT BRIGHTENER 24
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Advanced Analytical Methodologies for Detection and Quantification of Fluorescent Brightener 24

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the analysis of fluorescent whitening agents (FWAs) like FB 24. It allows for the separation of the analyte from complex sample matrices and from other structurally similar FWAs, which may be present as mixtures. researchgate.netkoreascience.kr

High-Performance Liquid Chromatography coupled with a Fluorescence Detector (HPLC-FLD) is a primary technique for the quantitative analysis of stilbene-type FWAs due to their inherent fluorescent properties. newclothmarketonline.commdpi.com This method offers excellent sensitivity and selectivity, as the detector is set to the specific excitation and emission wavelengths of the target analyte, minimizing interference from non-fluorescent matrix components. newclothmarketonline.comamazonaws.com

Research has established optimized HPLC-FLD methods for separating various stilbene (B7821643) derivatives, including tetrasulfonated compounds like FB 24. researchgate.netkoreascience.kr The separation is typically achieved on a reversed-phase column (e.g., RP-18) with a mobile phase often consisting of a methanol-water or acetonitrile-water mixture. researchgate.netresearchgate.net For spectrofluorimetric detection, excitation wavelengths are generally set in the UV range around 340-350 nm, with emission monitored in the blue visible region at approximately 430-450 nm. researchgate.netamazonaws.com The method's sensitivity is high, with limits of quantitation (LOQ) reported in the low nanogram-per-milliliter (ng/mL) range. koreascience.krresearchgate.net

For unequivocal identification and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools. amazonaws.comnih.gov These techniques are particularly valuable when analyzing complex environmental or biological samples. mdpi.comnih.gov High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap systems, provides highly accurate mass measurements, which aids in the identification of unknown compounds and the confirmation of elemental composition. researchgate.netresearchgate.net

Electrospray ionization (ESI) is the most common ionization source used for analyzing sulfonated FWAs like FB 24. researchgate.netresearchgate.net Analysis can be performed in both negative and positive ion modes. In negative-ion mode, which is often preferred for sulfonated compounds, the deprotonated molecule [M-H]⁻ is observed. researchgate.net For instance, a tetrasulfonated stilbene derivative showed a prominent m/z value corresponding to the [M − 1]⁻ species in negative-ion mode ESI-MS. researchgate.net LC-MS/MS, operating in Multiple Reaction Monitoring (MRM) mode, enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, allowing for detection limits below 1 ng/mL. mdpi.comnih.gov

The analysis of highly polar and ionic compounds like the tetrasulfonated FB 24 on standard reversed-phase columns can be challenging due to poor retention. tandfonline.com Ion-Pair Chromatography (IPC) is a widely adopted strategy to overcome this issue. researchgate.netkoreascience.krtandfonline.com This technique involves adding an ion-pairing reagent, a large organic molecule with an opposite charge to the analyte, to the mobile phase. tandfonline.com

For anionic sulfonated FWAs, a cationic ion-pairing reagent such as tetrabutylammonium (B224687) (TBA) bromide or di-n-hexyl-ammonium acetate (B1210297) (DHAA) is used. researchgate.netkoreascience.kr The reagent forms a neutral ion-pair with the analyte, increasing its hydrophobicity and thus its retention on the nonpolar stationary phase of a reversed-phase column. tandfonline.com Studies have demonstrated the successful separation of disulfonate, tetrasulfonate, and hexasulfonate FWAs using an RP-18 column with a mobile phase containing TBA bromide and a citrate (B86180) buffer to control pH. researchgate.netkoreascience.kr This approach allows for the simultaneous determination of stilbene-type FWAs with different numbers of sulfonate groups. koreascience.kr

Spectroscopic and Spectrofluorometric Analysis Methods

Spectroscopic methods are fundamental to characterizing FB 24, leveraging its unique interaction with light. These techniques are often used in conjunction with chromatography for detection and can also be employed for preliminary analysis or to study the compound's photophysical properties. jlu.edu.cn

Fluorescent Brightener 24, like other stilbene-type optical brighteners, functions by absorbing light in the ultraviolet (UV) region of the electromagnetic spectrum. researchgate.net UV-Visible spectrophotometry is used to determine the absorption spectrum and identify the wavelength of maximum absorption (λmax). For stilbene derivatives, this absorption typically occurs in the range of 340 nm to 400 nm. researchgate.netamazonaws.comresearchgate.net The conjugated double bond system of the stilbene core, along with auxochromic groups, is responsible for this characteristic absorption. researchgate.net The molar absorptivity, a measure of how strongly the compound absorbs light at a given wavelength, can also be determined from the UV-Vis spectrum.

The defining characteristic of FB 24 is its ability to fluoresce. After absorbing UV radiation, the molecule transitions to an excited electronic state and then relaxes by emitting light at a longer wavelength, in the visible part of the spectrum. Fluorescence spectrometry is used to record the emission spectrum, which shows the intensity of emitted light as a function of wavelength.

For FB 24 and similar stilbene brighteners, the emission occurs in the blue region, typically between 400 nm and 480 nm, with a peak maximum often around 430-440 nm. amazonaws.comgoogle.comtheinstituteoffluorescence.com This re-emission of blue light is what produces the whitening effect. Fluorescence spectroscopy is highly sensitive and can be used to quantify the brightener. google.com The technique can also be used to study the compound's quantum yield and how its fluorescence is affected by environmental factors such as solvent and pH.

Electron Spin Resonance (ESR) for Photochemical Mechanism Elucidation

The photochemical behavior of this compound, particularly the mechanisms initiated by the absorption of UV light, can be investigated using advanced spectroscopic techniques. gdcboysang.ac.in Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for elucidating these photochemical pathways. mdpi.com ESR is uniquely suited to detect and characterize transient species with unpaired electrons, such as free radicals, which are often formed as intermediates in photochemical reactions. mdpi.com

The underlying principle of ESR involves the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. This allows for the direct observation of radical species. In the context of fluorescent brighteners, which function by absorbing UV light and re-emitting it in the visible spectrum, understanding the potential for and nature of radical formation is crucial. gdcboysang.ac.in

To study the short-lived radicals generated during the photo-initiation process of fluorescent brighteners, ESR is often used in conjunction with a technique called spin trapping. researchgate.netnih.govresearchgate.net This method involves adding a "spin trap" molecule to the reaction mixture, which reacts with the highly reactive, transient radicals to form a more stable radical product (a spin adduct) that can be more easily detected and characterized by ESR. mdpi.com While specific ESR studies focusing exclusively on this compound are not extensively detailed in public literature, the methodology has been successfully applied to other triazinylstilbene-type brighteners. researchgate.netnih.gov These studies investigate the generation of radicals upon light exposure, providing insights into the photostability and potential reaction pathways of the brightener molecules. researchgate.netresearchgate.net Therefore, ESR spin trapping stands as an invaluable technique for investigating the photochemical mechanisms of compounds like this compound. mdpi.com

Challenges and Innovations in Analytical Method Development for Complex Matrices

The detection and quantification of this compound in complex environmental and biological matrices, such as surface water, sediments, and human plasma, present significant analytical challenges. acs.orgnih.govsccwrp.org These challenges primarily stem from the trace-level concentrations at which the compound is often found and the presence of interfering substances within the sample matrix. nih.govumn.edu Innovations in analytical chemistry have focused on developing highly sensitive and selective methods to overcome these obstacles, ensuring accurate and reliable measurements. nih.govrsc.org

Sample Preparation Techniques for Trace-Level Analysis (e.g., Solid-Phase Extraction, Ultrasonic Extraction)

Effective sample preparation is a critical step for the successful analysis of trace levels of this compound, as it serves to isolate and pre-concentrate the analyte from the sample matrix. perkinelmer.com Two widely employed techniques are Solid-Phase Extraction (SPE) and Ultrasonic Extraction.

Solid-Phase Extraction (SPE): SPE is a highly effective method for extracting and concentrating fluorescent whitening agents (FWAs) from aqueous samples. scharlab.comresearchgate.net The technique typically uses a cartridge containing a solid adsorbent (the stationary phase), such as C18 or a hydrophilic-lipophilic balance (HLB) polymer. acs.orgnih.gov The aqueous sample is passed through the cartridge, and the FWA is retained on the solid phase while other matrix components are washed away. The retained analyte is then eluted with a small volume of an appropriate organic solvent, resulting in a cleaner and more concentrated sample ready for analysis. scharlab.com Ion-pairing reagents are sometimes added to the sample or eluent to improve the retention and recovery of anionic FWAs like this compound. acs.orgnih.gov

Ultrasonic Extraction: Also known as sonication, this technique is particularly useful for extracting analytes from solid or semi-solid samples, including lake sediments, paper products, and plastics. acs.orgrsc.orglongchangchemical.com The sample is immersed in a suitable extraction solvent, and high-frequency sound waves are applied. longchangchemical.com The ultrasound creates cavitation bubbles in the solvent; their formation and collapse generate intense localized energy, which accelerates the dissolution of the analyte and enhances its transfer from the sample matrix into the solvent, often leading to higher extraction efficiency and reduced extraction times. acs.orglongchangchemical.com

Technique Principle Typical Matrix Advantages Reference
Solid-Phase Extraction (SPE) Analyte partitions from a liquid sample onto a solid sorbent, is washed, and then eluted with a solvent.Aqueous samples (surface water, wastewater)High concentration factor, selective extraction, cleaner extracts. acs.orgresearchgate.netnih.gov
Ultrasonic Extraction High-frequency sound waves enhance the dissolution of the analyte from a solid matrix into a solvent.Solid samples (sediments, paper, plastics)Increased extraction speed, high recovery rates, reduced solvent consumption. acs.orgrsc.orglongchangchemical.com

Addressing Interferences from Natural Organic Matter

One of the most significant challenges in the analysis of fluorescent brighteners in environmental samples is interference from Natural Organic Matter (NOM), such as humic and fulvic acids. umn.eduresearchgate.net NOM is ubiquitous in natural waters and can fluoresce in the same spectral region as FWAs, potentially leading to false-positive results or overestimated concentrations. sccwrp.orgumn.edu Several innovative strategies have been developed to mitigate this interference:

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is a fundamental tool used to physically separate the target FWA from interfering NOM components before detection. acs.orgnih.gov

Selective Detection with Mass Spectrometry: The use of tandem mass spectrometry (MS/MS) provides a high degree of selectivity. By monitoring a specific precursor-to-product ion transition for this compound, it can be accurately quantified even in the presence of co-eluting interferences.

Photodecay Analysis: FWAs and NOM exhibit different rates of degradation when exposed to UV light. FWAs tend to photodegrade more rapidly than the more stable NOM. researchgate.net By measuring the fluorescence of a sample before and after a controlled period of UV irradiation, the contribution from the FWA can be differentiated from the background NOM fluorescence. sccwrp.orgresearchgate.net

Instrumental Modifications: In fluorometric analysis, using narrow-band emission filters (e.g., 436 nm or 445 nm) can help reduce the signal contribution from NOM, which typically has a broad emission spectrum. sccwrp.org

Quantitative Analysis Approaches and Method Validation (MQLs, Recovery Rates, Linearity, Precision)

Robust quantitative analysis of this compound relies on well-established analytical methods, primarily High-Performance Liquid Chromatography coupled with either a fluorescence detector (HPLC-FLD) or a tandem mass spectrometer (HPLC-MS/MS). acs.orgnih.gov To ensure the reliability of the data, these methods must undergo rigorous validation, which assesses several key performance parameters. nih.govresearchgate.net

Linearity: Establishes the concentration range over which the instrument's response is directly proportional to the analyte concentration. It is typically demonstrated by a calibration curve with a correlation coefficient (R²) greater than 0.99. nih.govrsc.org

Method Quantitation Limits (MQLs): The MQL, or Limit of Quantitation (LOQ), is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. nih.gov For FWAs, these limits can reach the nanogram-per-liter (ng/L) level in water and the microgram-per-kilogram (µg/kg) level in solid matrices. acs.orgrsc.org A study analyzing 13 FBs in human plasma reported MQLs ranging from 0.012 to 0.348 ng/mL. nih.gov

Recovery Rates: Recovery experiments measure the efficiency of the entire analytical procedure, including sample extraction. This is done by analyzing blank samples spiked with a known concentration of the analyte. Recoveries are typically expected to be within a range of 80-120%. rsc.orgbohrium.com Studies on FWAs have reported recoveries of 93-100% in sediments and 87-95% in water. acs.orgnih.gov

Precision: This parameter measures the degree of agreement among repeated measurements under specified conditions and is expressed as the Relative Standard Deviation (RSD). It is assessed within a single day (intra-day precision) and across different days (inter-day precision), with RSD values typically below 15%. rsc.orgbohrium.com

The table below summarizes typical validation data reported in the literature for the analysis of fluorescent whitening agents in various matrices.

Parameter Typical Value/Range Description Reference
Linearity (R²) > 0.99Demonstrates a linear relationship between concentration and analytical signal. nih.govrsc.orgbohrium.com
MQL / LOQ 0.2–3 ng/L (Water) 1–11 µg/kg (Sediments) 6–125 µg/kg (Paper)The lowest concentration that can be reliably quantified. acs.orgrsc.orgnih.gov
Recovery Rate 80% – 115%The percentage of analyte recovered through the sample preparation and analysis process. acs.orgnih.govrsc.orgbohrium.com
Precision (RSD) < 15%The variation observed in repeated measurements. rsc.orgbohrium.com

Environmental Fate, Ecotoxicology, and Biotransformation Research of Fluorescent Brightener 24

Environmental Distribution and Persistence Studies

Research into the environmental presence and durability of Fluorescent Brightener 24 is crucial for understanding its potential ecological impact. These studies focus on its occurrence in water systems and its interaction with solid environmental matrices like soil and sediment.

Adsorption Behavior in Soil and Sediment Compartments

This compound and similar compounds exhibit a strong tendency to adsorb to solid particles. usgs.govnih.gov This characteristic significantly influences their distribution in the environment. Studies have shown that a high percentage of FWAs, around 85%, adsorb to sludge during wastewater treatment processes. usgs.gov This adsorption to sludge means that a significant portion of the chemical can be transferred to terrestrial environments when sludge is used as a soil amendment.

The strong adsorption to soil and sediment particles reduces the mobility of these compounds in the subsurface, making them less likely to leach into groundwater. industrialchemicals.gov.au However, this also leads to their accumulation in sediments, where they can persist. oecd.org The solid-water distribution coefficient (Kd), a measure of a compound's tendency to bind to solids, has been determined for similar optical brighteners, indicating their affinity for soil and sediment. umn.edu For example, a related compound, C.I. Fluorescent Brightener 260, is expected to have low mobility in soil based on an estimated Koc of 1800. nih.gov

Biodegradation and Biotransformation Pathways

The breakdown of this compound by biological processes is a key factor in its environmental persistence. Research has focused on its inherent biodegradability, its fate in wastewater treatment plants, and its effects on microbial communities.

Assessment of Readily and Inherently Biodegradable Characteristics

Fluorescent whitening agents are generally considered to be poorly biodegradable in standard tests. heraproject.com For example, a related compound, C.I. Fluorescent Brightener 220, showed only 1.2% biodegradation after 28 days in a ready biodegradability test (OECD 301A). oecd.org Similarly, another FWA, FB-71, was found to be not readily biodegradable. industrialchemicals.gov.au

However, some studies indicate that under specific conditions, these compounds can be inherently biodegradable. An inherent biodegradability test (OECD 302B) on FWA-1 showed 98.8% removal of dissolved organic carbon (DOC) after 21 days, although a significant portion of this removal was attributed to adsorption. heraproject.comindustrialchemicals.gov.au The consensus is that while not readily biodegradable, some level of biological degradation can occur over longer periods or under specific environmental conditions. oecd.orgheraproject.com

Microbial Degradation Studies in Wastewater Treatment Plants

Wastewater treatment plants (WWTPs) are the primary point of entry for this compound into the environment. Studies have shown that while complete biodegradation is limited, a significant portion of these compounds is removed from the wastewater through adsorption to sludge. usgs.gov Monitoring of industrial WWTPs has shown removal rates of over 75% to 95% for similar FWAs, largely due to this adsorption process. oecd.org

The microbial communities in activated sludge play a role in the transformation of these compounds, although the extent of mineralization (complete breakdown to simple inorganic compounds) is low. usgs.gov The primary removal mechanism in WWTPs remains physical (adsorption) rather than biological (biodegradation). usgs.govheraproject.com

Respirometric Studies on Bacterial Activity and Inhibitory Effects

Respirometry studies are used to assess the impact of chemicals on the metabolic activity of microorganisms, such as those found in wastewater treatment plants. These studies measure the rate of oxygen consumption by bacteria as they break down organic matter.

Research on the effects of optical brighteners on bacterial respiration has shown varied results depending on the specific compound and its concentration. One study found that no significant inhibition of microbial respiration was observed at concentrations up to 10,000 mg/L for a related compound. However, another respirometric study on two different commercial optical brighteners concluded that their effect on bacterial populations is variable, with one of the tested brighteners having a noticeable impact on the respirometric rate. mdpi.com This suggests that some optical whitening effluents could potentially be harmful to the biological treatment systems in WWTPs. mdpi.com

Table of Research Findings on this compound and Related Compounds

Parameter Finding Source
Environmental Occurrence Detected in rivers, lakes, and wastewater. acs.orgnih.gov
Primary Degradation Pathway Photodegradation in aquatic environments. usgs.govacs.org
Adsorption in WWTPs High adsorption to sludge (approx. 85%). usgs.gov
Ready Biodegradability Generally considered poorly biodegradable. oecd.orgheraproject.com
Inherent Biodegradability Some evidence of inherent biodegradation, but largely due to adsorption. heraproject.comindustrialchemicals.gov.au
Inhibition of Microbial Respiration Variable effects; some studies show low inhibition, others indicate potential harm to WWTP bacteria. mdpi.com

Ecotoxicological Assessments and Environmental Impact Research

This compound (FB 24), a stilbene-type optical brightening agent, is subject to environmental assessment due to its widespread use in textiles, paper, and detergents. ontosight.ai Research into its ecotoxicological profile is crucial for understanding its potential impact on ecosystems.

Studies on the aquatic toxicity of this compound and related compounds indicate a generally low level of acute toxicity to a range of aquatic organisms.

Fish: Acute toxicity tests on fish species such as Brachydanio rerio (Zebra Danio) have shown a 96-hour LC0 (Lethal Concentration, 0% mortality) of greater than 1000 mg/L for the structurally similar Fluorescent Brightener 220. oecd.org

Algae: For the algae species Scenedesmus subspicatus, a 96-hour EC50 (Effective Concentration, 50%) of over 1000 mg/L and a 96-hour NOEC (No Observed Effect Concentration) of 500 mg/L have been reported for Fluorescent Brightener 220. oecd.org

Daphnia: Acute toxicity to Daphnia magna has been determined with a 48-hour EC0 of equal to or greater than 113 mg/L and a 24-hour EC50 of over 1000 mg/L for Fluorescent Brightener 220. oecd.org However, chronic toxicity studies have revealed more sensitive endpoints. A 21-day study on the reproduction of Daphnia magna established a No Observed Effect Concentration (NOEC) of 10 mg/L for this compound. Effects on reproduction, specifically a more than 50% inhibition, were noted at approximately 30 mg/L for the technical product of a similar brightener. oecd.org

Table 1: Aquatic Toxicity of this compound and Related Compounds

Organism Test Type Endpoint Concentration (mg/L) Compound
Brachydanio rerio (fish) 96-hour acute LC0 > 1000 Fluorescent Brightener 220
Scenedesmus subspicatus (algae) 96-hour EC50 > 1000 Fluorescent Brightener 220
Scenedesmus subspicatus (algae) 96-hour NOEC 500 Fluorescent Brightener 220
Daphnia magna (crustacean) 48-hour acute EC0 >= 113 Fluorescent Brightener 220
Daphnia magna (crustacean) 24-hour acute EC50 > 1000 Fluorescent Brightener 220
Daphnia magna (crustacean) 21-day chronic NOEC (reproduction) 10 This compound

The bioaccumulation potential of stilbene-based fluorescent brighteners is generally considered to be low. For Fluorescent Brightener 71, a related compound, bioconcentration factors (BCF) in Eurasian carp (B13450389) (Cyprinus carpio) were determined to be between 6.4–28 and 1.4–4.7 L/kg at different dosage levels, which are significantly below the threshold for bioaccumulation concern (BCF < 2000). industrialchemicals.gov.auindustrialchemicals.gov.au The ionic nature of these compounds also suggests that the potential for bioaccumulation from the water phase is not significant. oecd.org

However, due to their tendency to adsorb to particulate matter, accumulation in sediment is a possibility that requires consideration. oecd.org While the risk to sediment-dwelling organisms has not been fully ruled out, international monitoring data suggest a decline in site-specific sediment concentrations of fluorescent brightening agents, which may mitigate this risk. industrialchemicals.gov.au

Environmental risk characterization combines exposure and effects data. The predicted environmental concentration (PEC) for this compound in receiving waters has been estimated to be less than 0.36 µg/L. When comparing this to the established NOEC values for aquatic organisms, the risk characterization ratios are generally below 1, indicating a low risk to the aquatic environment. heraproject.com

Recent studies have begun to investigate the potential for optical brighteners to induce oxidative stress in organisms. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and an organism's ability to detoxify these reactive products. nih.gov

Research on the nematode Caenorhabditis elegans exposed to optical brighteners, including those structurally similar to FB 24, has shown an increased expression of genes associated with oxidative stress, such as gpx-4 and sod-4. researchgate.netmdpi.com This suggests a toxic response related to the generation of ROS. mdpi.com While direct studies on FB 24 are limited, these findings indicate a potential mechanism of toxicity that warrants further investigation. The generation of ROS can lead to damage of lipids, proteins, and DNA. nih.gov

Fluorescent brighteners are designed to absorb UV light and re-emit it as visible blue light. epa.gov This inherent photoreactivity means they can undergo photodegradation in the environment. Direct photolysis is a significant elimination process for these compounds in the upper layers of surface waters. oecd.org

The environmental impact of these photodegradation products is a key area of research. For some fluorescent whitening agents, the mixture of breakdown products has been shown to be less toxic to the aquatic environment than the parent compound. heraproject.com In the case of this compound, it has been noted that the toxicity observed in Daphnia tests was likely due to the parent compound itself rather than its photolysis products. However, for other related compounds, there is a concern that certain stilbene (B7821643) derivatives and their metabolites could have potential endocrine-disrupting effects, which requires further investigation. dirtylabs.com

Advanced Applications and Emerging Research Directions for Fluorescent Brightener 24

Applications in Advanced Materials and Functional Coatings

The ability of Fluorescent Brightener 24 to absorb ultraviolet light and re-emit it as visible blue light makes it a valuable additive for enhancing the optical characteristics of various materials. fibre2fashion.compulppapermill.com

In the paper and textile industries, this compound is used as a fluorescent whitening agent to increase the brightness and reduce the appearance of yellowing in light-colored materials. alfa-chemistry.com These compounds work by absorbing light in the ultraviolet and violet region of the electromagnetic spectrum (typically 340-370 nm) and re-emitting it in the blue region (typically 420-470 nm). pulppapermill.com This fluorescent effect masks the natural yellowish cast of fibers, resulting in a whiter appearance. pulppapermill.com

Optical brighteners can be applied to paper at different stages of production. For internal brightness, they are added to the paper stock in the wet end. pulppapermill.com A more economical application is at the dry end, where the agent is applied as a surface coating at the size press or calender stack. pulppapermill.com this compound is a tetrasulfonated type of optical brightening agent, which possesses medium affinity and good solubility, making it suitable for application in both the wet and dry ends of the papermaking process, particularly in neutral or alkaline pH conditions. pulppapermill.com In textiles, these agents are used on various fibers including cellulose (B213188), nylon, and wool to enhance whiteness. fibre2fashion.com

ParameterDescriptionTypical Wavelength Range
AbsorptionAbsorption of light in the ultraviolet and violet region.340-370 nm pulppapermill.com
EmissionRe-emission of light in the blue region.420-470 nm pulppapermill.com

This compound and similar optical brighteners are utilized in the development of high-performance coatings to enhance their brightness and appearance. They can be used to remove the yellowish tint from water-based coatings and can also act as fluorescent whiteners. specialchem.com When applied over light-colored surfaces, these agents can brighten clear coatings. specialchem.com In pigmented lacquers, paints, and inks, optical brighteners provide a brilliant bluish whitening effect, high chemical stability, and excellent heat resistance. specialchem.com

Biomedical and Biotechnological Research Applications

The high affinity of fluorescent brighteners for certain polysaccharides has led to their adoption as valuable tools in biological research for visualization and analysis.

Fluorescent brighteners are widely used as stains for visualizing the cell walls of fungi and plants. researchgate.net These dyes exhibit a high affinity for β-glycosidically linked polysaccharides, such as chitin (B13524) and cellulose, which are primary components of fungal and plant cell walls, respectively. researchgate.netnih.gov When excited with UV light, the brightener fluoresces, providing a clear, bright blue image of the fungal or plant structures against a dark background. nih.govresearchgate.net This technique is instrumental in studying fungal morphology, growth, and host-pathogen interactions. researchgate.net While specific studies on this compound for visualizing pollen tubes or embryo patterning are not detailed, the general class of stilbene-based brighteners, like Calcofluor White, is established for these applications. researchgate.net

ApplicationTarget PolymerBenefit
Fungal VisualizationChitin, β-glucans researchgate.netnih.govHighlights cell walls, septa, and bud scars. researchgate.net
Plant Structure VisualizationCellulose researchgate.netEnables clear imaging of plant cell walls.

Fluorescent brighteners have been explored as stains for bacterial spores in research settings. researchgate.netnih.gov These dyes can effectively stain both vegetative microbial cells and the spores of Gram-positive bacteria. nih.gov This property allows for the differentiation and monitoring of spores. For instance, methods have been developed to distinguish between viable and nonviable bacterial spores by initiating germination-like changes and then staining with a fluorescent dye. nih.gov The use of fluorescent staining can significantly reduce the time required for spore enumeration compared to traditional plating methods. nih.gov Research has shown that UV-excited fluorescent whitening agents are effective for these microbiological analyses. nih.gov

The inherent fluorescence of compounds like this compound makes them candidates for development as fluorescent probes in broader cellular imaging and biosensing applications. nih.gov Fluorescent probes are powerful tools in biosensing and bioimaging due to their high sensitivity, specificity, and rapid response. nih.gov They are used to visualize cells and subcellular structures, providing valuable information on biological processes at the molecular level. researchgate.netmdpi.com In flow cytometry, a technique for rapidly measuring the optical properties of individual cells, fluorescent brighteners have been shown to be effective stains for microorganisms. researchgate.netnih.gov Their ability to differentiate between various types of organisms based on staining intensity makes them potentially useful for screening mixed microbial samples. researchgate.netnih.gov

Novel Applications in Security and Anti-Counterfeiting Measures

The covert nature of fluorescent compounds makes them ideal for security applications. Unlike overt security features that are visible to the naked eye, fluorescent markers are typically invisible under normal lighting conditions and only reveal themselves under specific ultraviolet (UV) light wavelengths. This characteristic provides a discrete yet verifiable method of authentication.

Use as Markers in Digital Printing Inks

The integration of this compound into digital printing inks represents a significant leap in document and product security. These specialized inks can be used to print invisible marks, codes, or patterns on a variety of substrates, including official documents, packaging, and labels.

The primary advantage of using this compound in digital printing is the ability to create customized and variable security features on-demand. Unlike traditional security printing methods that are often static, digital printing allows for the incorporation of unique identifiers, such as serial numbers, QR codes, or barcodes, that are invisible to the naked eye but can be easily authenticated with a UV light source. This dynamic capability is crucial for track-and-trace systems and for verifying the authenticity of individual items.

The formulation of these security inks involves dispersing this compound within a suitable carrier that is compatible with digital printing technologies, such as thermal or piezo inkjet systems. The concentration of the brightener is carefully controlled to ensure it remains covert under ambient light while providing a strong and clear fluorescent signal under UV inspection. Research in this area focuses on optimizing ink formulations to enhance stability, printability, and the longevity of the fluorescent effect on various substrates.

PropertyDescription
Appearance under Ambient Light Invisible
Appearance under UV Light Bright Blue Fluorescence
Printing Technology Digital Inkjet (Thermal, Piezo)
Substrates Paper, Cardboard, Plastics, Textiles
Security Feature Covert, Machine-Readable

Metal-Enhanced Fluorescence for Anti-Counterfeiting

A groundbreaking area of research involves the phenomenon of metal-enhanced fluorescence (MEF) to amplify the security features of this compound. MEF occurs when a fluorophore, in this case, this compound, is placed in close proximity to metallic nanostructures, such as silver or gold nanoparticles. mdpi.com This interaction can dramatically increase the intensity and photostability of the fluorescence emission.

The mechanism behind MEF involves the coupling of the fluorophore's excited state with the surface plasmons of the metal nanoparticles. mdpi.com This coupling leads to an increased radiative decay rate of the fluorophore, resulting in a more intense and robust fluorescent signal. For anti-counterfeiting applications, this means that a much lower concentration of this compound can be used to achieve a detectable signal, making the security feature even more covert and difficult to replicate.

Research has specifically highlighted the significant fluorescence enhancement of stilbene-type brighteners, like this compound, when near silver island films or nanoparticles. mdpi.com This enhanced fluorescence can be tailored by controlling the size and shape of the metal nanoparticles and the distance between the fluorophore and the metal surface. This level of control allows for the creation of highly complex and unique security features that are extremely difficult for counterfeiters to reproduce.

Table of Research Findings on Metal-Enhanced Fluorescence of Stilbene (B7821643) Brighteners

Metal NanostructureEnhancement FactorKey Findings
Silver Nanoparticles Up to 50-foldSignificant increase in fluorescence intensity and photostability. Optimal enhancement at a specific distance between the fluorophore and nanoparticle surface.
Gold Nanoparticles VariableEnhancement is dependent on the overlap between the fluorophore's emission spectrum and the plasmon resonance of the gold nanoparticles.

The application of MEF in anti-counterfeiting can involve incorporating both this compound and metallic nanoparticles into security inks or coatings. When a document or product marked with this formulation is exposed to UV light, the resulting fluorescence is significantly brighter than what could be achieved with the brightener alone, providing a clear and unambiguous authentication signal.

Regulatory Science and Risk Assessment Frameworks for Fluorescent Brightener 24

Global and Regional Regulatory Classifications and Inventories

Fluorescent Brightener 24 is listed on numerous international chemical inventories, indicating its widespread use and regulatory review. Its inclusion in these inventories signifies that the substance has been notified and evaluated by national authorities.

Key inventory listings include:

USA: Environmental Protection Agency (EPA) Toxic Substances Control Act (TSCA) Inventory. nih.gov

Australia: Australian Inventory of Industrial Chemicals (AICIS). nih.gov

New Zealand: New Zealand EPA Inventory of Chemical Status. nih.gov

Europe: European Chemicals Agency (ECHA) inventory, with notifications submitted to the Classification and Labelling (C&L) Inventory. nih.gov

Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is generally not classified as hazardous. nih.gov Based on notifications to the ECHA C&L Inventory, a vast majority of notifiers (104 out of 105) reported that the substance does not meet the criteria for hazard classification. nih.gov However, some safety data sheets for commercial products containing this brightener may include classifications for skin and eye irritation under specific regulatory frameworks like Regulation (EC) No 1272/2008. valblanc.com

Table 1: Regulatory Inventory Status for this compound

Region/Country Inventory/Authority Status
USA EPA TSCA Listed nih.gov
Australia AICIS Listed nih.gov
New Zealand EPA Listed; may be used as a component in a product covered by a group standard. nih.gov
Europe ECHA C&L Inventory Notified nih.gov

Environmental Risk Assessment Methodologies and Derivation of Predicted No-Effect Concentrations (PNECs)

The PNEC represents the concentration of a substance below which adverse effects on the ecosystem are unlikely to occur. Its derivation for aquatic environments typically involves applying an assessment factor (AF) to the lowest reliable chronic toxicity endpoint, such as the No-Observed-Effect Concentration (NOEC) from studies on sensitive species like fish, daphnia, or algae. oecd.org For soil, the PNEC can be derived from toxicity data on terrestrial organisms like earthworms, again using an appropriate assessment factor. oecd.org

The estimation of environmental releases of this compound is based on its lifecycle, from manufacturing to use and disposal. The primary sources of emission are from its application in laundry detergents, paper manufacturing, and textile processing. industrialchemicals.gov.aubranchbasics.com

Exposure scenario models are used to predict the concentrations of the substance in various environmental compartments. Key release pathways include:

Wastewater from domestic use: During a wash cycle, a portion of the brightener adheres to fabrics, while the remainder is discharged into the sewer system. industrialchemicals.gov.au

Industrial effluents: Paper and textile mills can release the substance into waterways through their wastewater discharge. industrialchemicals.gov.au

These releases primarily enter sewage treatment plants (STPs), where the substance, due to its chemical nature, tends to adsorb strongly to sludge. industrialchemicals.gov.au The portion that is not removed in the STP is released into surface waters. The application of biosolids from STPs to agricultural land can also lead to soil exposure. industrialchemicals.gov.au

The environmental hazard of stilbene-type brighteners is characterized by their persistence, bioaccumulation potential, and toxicity. While specific ecotoxicity data for this compound is limited in publicly available literature, assessments of structurally similar compounds provide insight into the expected hazard profile.

Persistence: These compounds are generally not readily biodegradable and can persist in sediment and soil. industrialchemicals.gov.au However, they can undergo rapid photodegradation in sunlit surface waters. oecd.org

Bioaccumulation: Due to their chemical structure and properties, stilbene-type brighteners are not expected to bioaccumulate significantly in aquatic organisms. oecd.org

Toxicity: Acute toxicity to aquatic organisms (fish, daphnia, algae) is generally low. oecd.org For the related compound Fluorescent Brightener 220, the 96-hour LC0 for fish and the 48-hour EC0 for daphnia were both determined to be well above 100 mg/L, indicating low acute toxicity. oecd.org Chronic toxicity studies on daphnia often represent the most sensitive endpoint used for PNEC derivation. oecd.org

Research on Human Health Risk Assessment Methodologies

The human health risk assessment for ingredients in consumer products like this compound follows a similar risk-based approach, comparing potential human exposure with toxicological hazard data. The goal is to determine if a sufficient margin of safety exists for consumers. International research has concluded that typical fluorescent whitening agents show no evidence of being irritating, carcinogenic, teratogenic, mutagenic, or allergenic. china-dyestuff.com

The risk assessment process involves calculating the Systemic Estimated Dose (SED), which is the amount of a substance that is absorbed into the body from all relevant exposure routes (dermal, oral, inhalation). heraproject.comheraproject.com For a substance used in laundry detergent, this would include direct skin contact from handling the product and indirect skin contact from wearing treated clothes. heraproject.com

The Margin of Exposure (MOE) is then calculated by dividing a conservative No-Observed-Adverse-Effect-Level (NOAEL), derived from animal studies, by the SED.

MOE = NOAEL / SED

A large MOE provides confidence that the daily intake for humans is well below the level that caused no harm in animal studies, accounting for uncertainties and inter-species differences. For the related compound FWA-1, a comprehensive assessment determined an aggregate SED of 0.23 mg/kg body weight/day and a final MOE of 2278, which was considered adequate to ensure consumer safety. heraproject.com

A wide range of toxicological endpoints are evaluated to characterize the potential human health hazards of a substance. For fluorescent brighteners, extensive testing has generally shown a low hazard profile. china-dyestuff.com

Key toxicological endpoints that are typically assessed include:

Acute Toxicity: Oral and dermal acute toxicity is generally low. oecd.org

Skin and Eye Irritation: Standard Draize tests on rabbits for this compound indicated it is a skin and eye irritant.

Sensitization: Studies on human volunteers for related compounds showed no indication of skin sensitization. oecd.org

Genotoxicity: In-vitro and in-vivo studies for related compounds have shown no evidence of genotoxicity. heraproject.com

Reproductive and Developmental Toxicity: Studies on related compounds have not indicated reproductive or developmental effects. heraproject.com

Carcinogenicity: Lifetime studies in animals for similar brighteners have not shown evidence of tumors. heraproject.com

For risk assessment, the critical endpoint is typically identified from long-term, repeated-dose studies. For the related compound FWA-1, the most critical adverse effect was an increase in kidney weights in a lifetime feeding study, from which a systemic NOAEL of 524 mg/kg body weight/day was established. heraproject.com This NOAEL is then used in the MOE calculation to assess the risk from consumer exposure. heraproject.com

Challenges and Future Directions in Regulatory Science for Fluorescent Brighteners

The regulatory science surrounding fluorescent brighteners, including this compound, is continually evolving to address emerging challenges and incorporate new scientific understanding. The assessment of these substances is complex, involving considerations of their environmental fate, potential for bioaccumulation, and long-term effects on various ecosystems.

A primary challenge in the regulatory assessment of fluorescent brighteners is their persistence in the environment. Many of these compounds are not readily biodegradable, which can lead to their accumulation in water, sediment, and soil. industrialchemicals.gov.au For instance, studies on fluorescent brighteners have indicated that while some may undergo photodegradation, the process can be slow and result in the formation of various metabolites whose environmental impact is not yet fully understood. heraproject.commagnoliaeditions.com The tendency of fluorescent brighteners to adsorb to sludge during wastewater treatment is another significant factor, as this can lead to their concentration in biosolids that may be applied to land, creating a pathway for entry into the terrestrial environment.

Assessing the potential for bioaccumulation is another critical area of regulatory science. While some studies suggest that many fluorescent brighteners have a low potential for bioaccumulation in organisms, the sheer volume of their use necessitates ongoing evaluation. industrialchemicals.gov.aurusticstrengthwholesale.com Regulatory bodies are tasked with determining the potential risks associated with long-term, low-level exposure for aquatic and terrestrial life. This is complicated by the fact that these compounds are often released into the environment as complex mixtures from various sources, including household detergents and industrial discharges. fibre2fashion.comnih.gov

The future of regulatory science for fluorescent brighteners is trending towards more comprehensive and proactive approaches. A significant driver for this shift is the increasing demand for eco-friendly and sustainable products. giiresearch.com This has spurred research and development into biodegradable and non-toxic alternatives to conventional fluorescent brighteners. fineotex.com As a result, regulatory frameworks are likely to incorporate stricter criteria for biodegradability and environmental impact.

Innovations in analytical methods are also shaping the future of regulatory oversight. More sensitive detection techniques are enabling scientists to identify and quantify fluorescent brighteners and their degradation products at lower concentrations in various environmental matrices. This improved monitoring capability will provide regulators with more accurate data to inform risk assessments and establish appropriate environmental quality standards.

Furthermore, there is a growing emphasis on international regulatory harmonization. As fluorescent brighteners are used in globally traded products, aligning regulatory requirements across different jurisdictions can help ensure consistent safety standards and facilitate trade. upupstars.com This includes collaborative efforts to share data and assessment methodologies for this class of chemicals.

Q & A

Q. How can researchers optimize fluorescence quenching assays to study competitive binding between this compound and co-pollutants?

  • Methodological Answer : Design a Stern-Volmer plot experiment with incremental additions of quenchers (e.g., heavy metals or surfactants). Correct for inner-filter effects using absorbance measurements. Validate quenching constants with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.